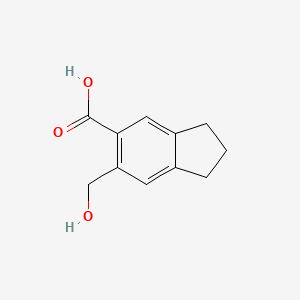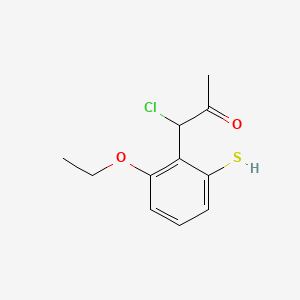
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, ethoxy, and mercapto groups to the phenyl ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the use of chloroacetone as a starting material, which undergoes substitution with ethoxy and mercapto groups under controlled conditions.
Catalytic processes: Industrial production may utilize catalysts to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions.
Major products: These reactions can yield a range of products, including sulfoxides, sulfones, hydrocarbons, and various substituted derivatives.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro, ethoxy, and mercapto groups contribute to its reactivity and ability to form stable complexes with these targets. Pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: Similar structure but different positional isomers.
1-Chloro-1-(2-methoxy-6-mercaptophenyl)propan-2-one: Similar structure with a methoxy group instead of an ethoxy group.
1-Chloro-1-(2-ethoxy-4-mercaptophenyl)propan-2-one: Another positional isomer with different reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-8-5-4-6-9(15)10(8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
InChI Key |
ZCGGZNYCXOFTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)S)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


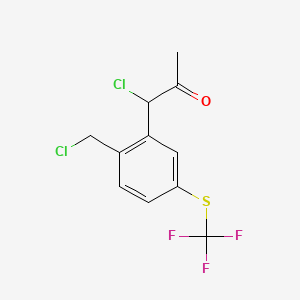
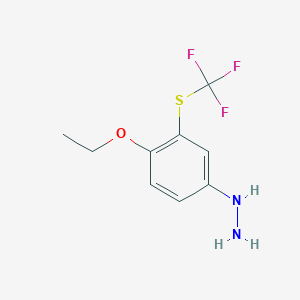
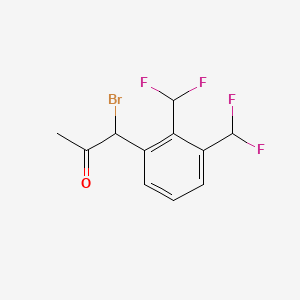
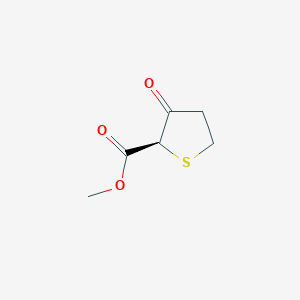
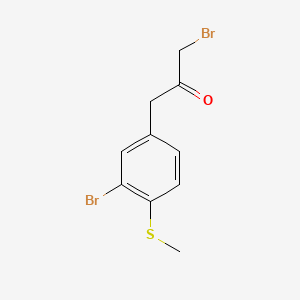
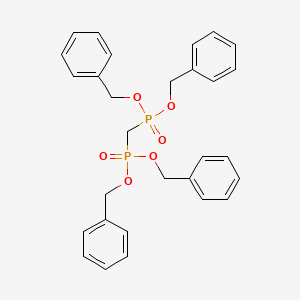
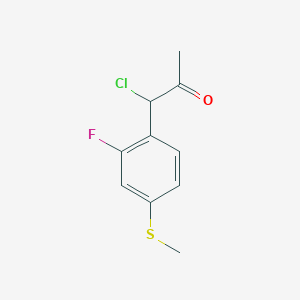
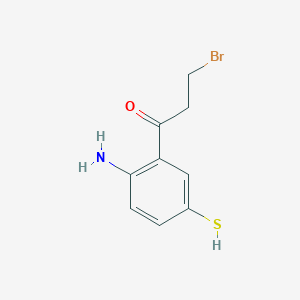
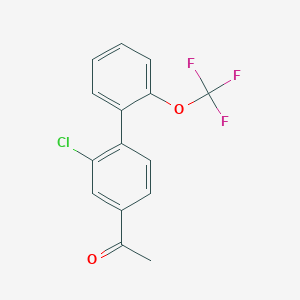
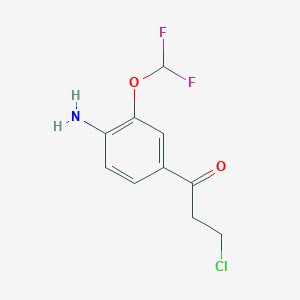
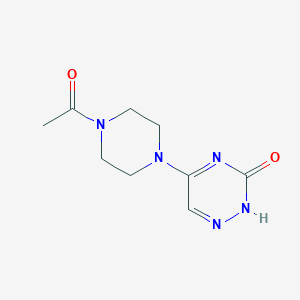
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
